cyclopentyl 10H-phenothiazine-10-carboxylate
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Overview
Description
Cyclopentyl 10H-phenothiazine-10-carboxylate is a chemical compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications in various fields, including medicine, chemistry, and industry. This compound features a cyclopentyl group attached to the 10th position of the phenothiazine ring, with a carboxylate group at the 10th position, making it a unique derivative of phenothiazine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclopentyl 10H-phenothiazine-10-carboxylate typically involves the carboxylation of 10-phenyl-10H-phenothiazine. One common method includes the reaction of 10-phenyl-10H-phenothiazine with a carboxylating agent under controlled conditions. For instance, the reaction can be carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures, followed by the addition of a base such as n-butyllithium to facilitate the carboxylation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Cyclopentyl 10H-phenothiazine-10-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenothiazine derivatives.
Scientific Research Applications
Cyclopentyl 10H-phenothiazine-10-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of cyclopentyl 10H-phenothiazine-10-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. For example, phenothiazine derivatives are known to inhibit certain enzymes, such as cholinesterases, which play a role in neurotransmission . The compound’s unique structure allows it to engage in various interactions, contributing to its diverse effects.
Comparison with Similar Compounds
- 10-Phenyl-10H-phenothiazine
- 10-(4-Carboxyphenyl)-10H-phenothiazine
- Phenoxazine derivatives
Comparison: Cyclopentyl 10H-phenothiazine-10-carboxylate stands out due to its cyclopentyl group, which imparts unique steric and electronic properties. This differentiates it from other phenothiazine derivatives, potentially leading to distinct reactivity and biological activity. The presence of the carboxylate group also enhances its solubility and potential for further functionalization .
Properties
Molecular Formula |
C18H17NO2S |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
cyclopentyl phenothiazine-10-carboxylate |
InChI |
InChI=1S/C18H17NO2S/c20-18(21-13-7-1-2-8-13)19-14-9-3-5-11-16(14)22-17-12-6-4-10-15(17)19/h3-6,9-13H,1-2,7-8H2 |
InChI Key |
NFZAMIJBLBLKQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
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